Cas no 1801666-50-1 (2-Propen-1-one, 1-(3-chlorophenyl)-3-(4-fluorophenyl)-)

2-Propen-1-one, 1-(3-chlorophenyl)-3-(4-fluorophenyl)-, is a chlorinated and fluorinated aromatic enone compound characterized by its distinct molecular structure incorporating both chloro and fluoro substituents. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex molecules, particularly in pharmaceutical and agrochemical research. The presence of electron-withdrawing groups (chloro and fluoro) enhances its reactivity in conjugate addition and cyclization reactions. Its well-defined structure allows for precise modifications, making it valuable for studying structure-activity relationships. The compound’s stability under standard conditions ensures consistent performance in experimental applications.
2-Propen-1-one, 1-(3-chlorophenyl)-3-(4-fluorophenyl)- structure
1801666-50-1 structure
Product Name:2-Propen-1-one, 1-(3-chlorophenyl)-3-(4-fluorophenyl)-
CAS No:1801666-50-1
MF:C15H10ClFO
MW:260.690706729889
CID:4705456
Update Time:2025-06-08

2-Propen-1-one, 1-(3-chlorophenyl)-3-(4-fluorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-one, 1-(3-chlorophenyl)-3-(4-fluorophenyl)-
    • (2E)-1-(3-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
    • 1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
    • Inchi: 1S/C15H10ClFO/c16-13-3-1-2-12(10-13)15(18)9-6-11-4-7-14(17)8-5-11/h1-10H
    • InChI Key: AUWSWIHGQVJIKX-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C(C=CC1C=CC(=CC=1)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 308
  • XLogP3: 3.8
  • Topological Polar Surface Area: 17.1

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Additional information on 2-Propen-1-one, 1-(3-chlorophenyl)-3-(4-fluorophenyl)-

2-Propen-1-one, 1-(3-chlorophenyl)-3-(4-fluorophenyl): A Comprehensive Overview of CAS No. 1801666-50-1

The compound CAS No. 1801666-50-1, chemically known as 2-Propen-1-one, 1-(3-chlorophenyl)-3-(4-fluorophenyl), represents a significant molecule in the realm of pharmaceutical and chemical research. This compound, featuring a conjugated system with chlorophenyl and fluorophenyl substituents, has garnered attention due to its structural complexity and potential biological activities. The presence of both electron-withdrawing and electron-donating groups in its molecular framework makes it a versatile candidate for further investigation in medicinal chemistry.

Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound, facilitating its exploration in various chemical and biological assays. The 2-propen-1-one backbone, also known as acetone, provides a reactive site for further functionalization, allowing chemists to tailor the molecule for specific applications. The 3-chlorophenyl and 4-fluorophenyl groups introduce distinct electronic properties, influencing the compound's reactivity and interaction with biological targets.

In the context of pharmaceutical research, this compound has been studied for its potential as a precursor in the synthesis of more complex drug molecules. The chloro and fluoro substituents are particularly valuable in medicinal chemistry due to their ability to modulate pharmacokinetic properties such as lipophilicity and metabolic stability. Researchers have explored derivatives of this compound in the development of novel therapeutic agents targeting various diseases.

One of the most intriguing aspects of CAS No. 1801666-50-1 is its role in the synthesis of biologically active molecules. The conjugated system formed by the double bond and aromatic rings enhances its potential to interact with biological receptors. This has led to investigations into its use as an intermediate in the production of agrochemicals, where similar structural motifs are known to exhibit desirable biological properties.

The chemical properties of 2-Propen-1-one, 1-(3-chlorophenyl)-3-(4-fluorophenyl) make it a promising candidate for further exploration in materials science as well. Its ability to undergo various reactions, including addition and substitution reactions, allows for the creation of polymers and other advanced materials with tailored properties. The presence of halogen atoms also opens up possibilities for cross-coupling reactions, which are pivotal in modern synthetic methodologies.

From a research perspective, the synthesis and characterization of this compound have provided valuable insights into reaction mechanisms and molecular interactions. The study of its derivatives has shed light on how structural modifications can influence biological activity, offering a deeper understanding of drug design principles. This knowledge is crucial for developing new drugs with improved efficacy and reduced side effects.

The industrial significance of CAS No. 1801666-50-1 cannot be overstated. Its versatility as a building block in organic synthesis makes it a valuable asset for pharmaceutical companies and research institutions alike. The ability to modify its structure allows for the creation of libraries of compounds that can be screened for biological activity, streamlining the drug discovery process.

Recent studies have highlighted the compound's potential in addressing emerging challenges in medicine. For instance, researchers have investigated its role in developing treatments for neurological disorders, where precise molecular interactions are critical. The unique electronic properties imparted by the chloro and fluoro groups make it an attractive candidate for modulating neural pathways.

The environmental impact of synthesizing and using this compound is another area of interest. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices are essential for ensuring that chemical research remains viable in the long term while minimizing its ecological footprint.

In conclusion, 2-Propen-1-one, 1-(3-chlorophenyl)-3-(4-fluorophenyl) (CAS No. 1801666-50-1) is a multifaceted molecule with significant potential across multiple domains of science and industry. Its structural features make it a valuable tool for synthetic chemists, while its biological relevance positions it as a key player in pharmaceutical research. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a crucial role in shaping the future of medicine and materials science.

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